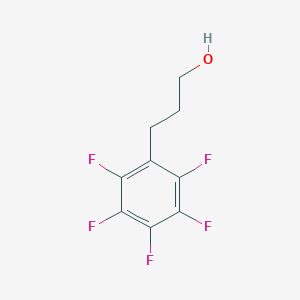

3-(Pentafluorophenyl)propan-1-ol

Description

Historical Development and Contemporary Relevance of Organofluorine Chemistry

The origins of organofluorine chemistry predate the isolation of elemental fluorine itself. nih.gov One of the earliest syntheses of an organofluorine compound was reported in 1835 with the preparation of methyl fluoride (B91410). nih.gov However, the field remained relatively dormant until the 20th century due to the challenges of handling highly reactive and corrosive fluorinating agents. nih.gov A significant breakthrough came with the development of halogen exchange reactions, a method still widely used in industry for introducing fluorine atoms into organic molecules. nih.gov

The landscape of organofluorine chemistry was dramatically altered during World War II, with research and development accelerating to meet the demands of projects like the Manhattan Project, where perfluorinated compounds were crucial for uranium enrichment and creating protective coatings. researchgate.net Following the war, the industrial applications of organofluorine chemistry expanded rapidly. The introduction of the first commercial fluoropolymer, polytetrafluoroethylene (PTFE), known as Teflon, in 1948 marked a new era for the materials industry. researchgate.net

Today, organofluorine compounds are indispensable in numerous sectors, including information technology, electronics, pharmaceuticals, and agrochemicals. nih.govwikipedia.org Approximately 20% of all pharmaceuticals and about half of the agrochemicals registered in the last two decades contain at least one fluorine atom. cas.cn The incorporation of fluorine can significantly alter a molecule's metabolic stability, pharmacokinetics, and ability to permeate biological tissues. cas.cn Furthermore, organofluorine chemistry is pivotal in creating materials that contribute to minimizing environmental impact. nih.gov The ongoing development of more efficient and selective fluorination methods continues to drive innovation in this vital field of chemistry. cas.cnnumberanalytics.com

The Unique Role of Polyfluorinated Alcohols in Synthetic Chemistry and Material Science

Polyfluorinated alcohols (PFAs) are a class of organofluorine compounds characterized by the presence of multiple fluorine atoms and a hydroxyl (-OH) group. These compounds exhibit a unique combination of properties that make them valuable in both synthetic chemistry and material science. Their high acidity and strong hydrogen-bond donating ability, influenced by the number of fluorine atoms, are key to their function. acs.org

In synthetic chemistry, polyfluorinated alcohols are utilized as promoting solvents and reagents. acs.org For instance, they have been shown to positively influence the rates of reactions like sulfide (B99878) oxidation and imino Diels-Alder reactions. acs.org They are also used in the synthesis of other fluorinated molecules. acs.org

In material science, the properties of polyfluorinated compounds are exploited in a wide range of applications. They are used to create surfaces with very low surface tension, leading to their use as water and oil repellents in textiles and coatings. nih.gov Fluorotelomer alcohols (FTOHs), a type of polyfluorinated alcohol, are used as coating agents for textiles and carpets. wikipedia.org The high thermal stability of some fluorinated compounds also makes them suitable for high-temperature applications. numberanalytics.com

Structural and Electronic Properties of the Pentafluorophenyl Moiety in Aliphatic Systems

The pentafluorophenyl (C6F5) group is a highly electronegative and thermally stable functional group. numberanalytics.com When attached to an aliphatic system, such as the propanol (B110389) backbone in 3-(pentafluorophenyl)propan-1-ol, it significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring creates a distinct electronic environment.

This electron-withdrawing effect can be observed in the reactivity of pentafluorophenyl compounds. They are known to participate in nucleophilic substitution reactions, where one or more of the fluorine atoms are replaced by another functional group. numberanalytics.com The pentafluorophenyl group can also engage in π-stacking interactions, which can be a controlling feature in the structure of molecules in the solid state. researchgate.net These interactions are influenced by the electronic properties of the C6F5 group.

Overview of Research Directions for this compound

Research on this compound is an emerging area, with investigations focusing on its synthesis and potential applications that leverage the unique properties of the pentafluorophenyl group. While specific research on this compound is not as extensive as for some other fluorinated molecules, the broader context of polyfluorinated alcohols and pentafluorophenyl compounds provides a clear indication of potential research avenues.

Current research often involves the synthesis of such specialized alcohols and their use as building blocks for more complex molecules. For example, the synthesis of related compounds like 3-phenyl-1-propanol (B195566) has been well-documented, providing potential synthetic routes that could be adapted. orgsyn.org The reactivity of the alcohol group allows for further functionalization, while the pentafluorophenyl group can be used to tune the electronic properties of the final product or to introduce a fluorinated tag for analytical purposes. Future research is likely to explore its use in the development of new materials, such as polymers and surfactants, as well as in the synthesis of novel pharmaceutical and agrochemical candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNWTOENDVTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=C(C(=C1F)F)F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507728 | |

| Record name | 3-(Pentafluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-55-2 | |

| Record name | 3-(Pentafluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pentafluorophenyl Propan 1 Ol and Its Analogs

Approaches to the Synthesis of 3-(Pentafluorophenyl)propan-1-ol

The direct synthesis of this compound can be accomplished through several routes, primarily involving the reduction of a carbonyl group at the C1 position or the construction of the three-carbon chain attached to the pentafluorophenyl ring.

Reduction of Pentafluorophenyl Esters to Primary Alcohols

A common and effective method for the synthesis of this compound is the reduction of a corresponding ester, such as pentafluorophenyl propionate. The electron-withdrawing nature of the pentafluorophenyl group activates the carbonyl group of the ester, facilitating its reduction to a primary alcohol.

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. mdpi.comscbt.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

A milder alternative is sodium borohydride (NaBH₄). While generally less reactive towards esters than LiAlH₄, its reactivity can be enhanced. google.com One reported method involves the reduction of pentafluorophenyl esters with sodium borohydride in THF at room temperature, which proceeds efficiently to yield the corresponding primary alcohols. mnstate.edu This method is advantageous due to its rapidity and compatibility with various functional groups. mnstate.edu

| Reducing Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, 0 °C to room temperature | High reactivity, excellent yields | Reacts violently with water, less selective |

| Sodium borohydride (NaBH₄) | THF, Methanol (B129727), Ethanol | Room temperature | Milder, safer to handle, more selective | Slower reaction with esters, may require activation |

Adaptations of General Propyl Alcohol Synthesis from Aldehydes (e.g., via Knoevenagel Condensation and Subsequent Reductions)

Another synthetic approach involves building the carbon chain attached to the pentafluorophenyl ring, starting from pentafluorobenzaldehyde. The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. lookchem.comgoogle.com

In this context, pentafluorobenzaldehyde can undergo a Knoevenagel condensation with malonic acid to form 3-(pentafluorophenyl)propenoic acid. rsc.orgresearchgate.net This reaction is typically followed by a decarboxylation step. lookchem.com

The resulting α,β-unsaturated carboxylic acid can then be reduced to the saturated alcohol, this compound. This reduction requires a reagent capable of reducing both the carboxylic acid and the carbon-carbon double bond. A strong reducing agent like lithium aluminum hydride is suitable for this purpose. Alternatively, a two-step process can be employed, where the double bond is first hydrogenated using a catalyst such as palladium on carbon (Pd/C), followed by the reduction of the carboxylic acid.

Synthesis of Precursors and Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often requires the preparation of specific precursors and intermediates that can be further modified.

Generation of 3-(Pentafluorophenyl)propylmagnesium Bromide

The Grignard reagent, 3-(pentafluorophenyl)propylmagnesium bromide, is a valuable intermediate for introducing the 3-(pentafluorophenyl)propyl group into other molecules through nucleophilic attack on electrophiles. Its synthesis begins with the preparation of the corresponding alkyl halide, 1-bromo-3-(pentafluorophenyl)propane. This precursor can be synthesized from pentafluorobenzene and 1,3-dibromopropane. lookchem.com

Once 1-bromo-3-(pentafluorophenyl)propane is obtained, it is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, to form the Grignard reagent. mnstate.edu The reaction must be carried out under inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. mnstate.edu

Preparation of Allylpentafluorobenzene for Hydrosilylation Strategies

Allylpentafluorobenzene is a key precursor for synthesizing this compound via a hydrosilylation strategy. Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double or triple bond, a reaction often catalyzed by platinum complexes like Karstedt's or Speier's catalyst.

The hydrosilylation of allylpentafluorobenzene with a hydrosilane, such as triethoxysilane, proceeds in an anti-Markovnikov fashion to yield the corresponding (3-(pentafluorophenyl)propyl)triethoxysilane. This intermediate can then be converted to this compound through Tamao-Fleming oxidation or by hydrolysis of the silyl ether.

| Catalyst | Typical Silane (B1218182) | Key Features |

|---|---|---|

| Karstedt's catalyst | Triethoxysilane, Trimethoxysilane | High activity, commonly used in industry. |

| Speier's catalyst | Trichlorosilane | One of the earliest and most well-known hydrosilylation catalysts. |

Synthetic Routes to Related Pentafluorophenyl-Substituted Propanols

The synthetic methodologies described for this compound can be adapted to produce other related pentafluorophenyl-substituted propanols.

For instance, the synthesis of 2-(pentafluorophenyl)propan-1-ol could be envisioned starting from the Grignard reagent, pentafluorophenylmagnesium bromide, and reacting it with propylene oxide. This reaction would open the epoxide ring to form the desired secondary alcohol.

The synthesis of 1-(pentafluorophenyl)propan-2-ol could be achieved through the reaction of pentafluorophenylmagnesium bromide with 1-(benzyloxy)acetone, followed by deprotection of the benzyl group. Alternatively, the reduction of 1-(pentafluorophenyl)acetone, which can be synthesized from the reaction of pentafluorophenylmagnesium bromide with acetyl chloride followed by hydrolysis, would also yield 1-(pentafluorophenyl)propan-2-ol.

Another approach for synthesizing branched isomers involves the hydroboration-oxidation of a suitable alkene precursor. For example, the hydroboration of 2-(pentafluorophenyl)propene with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide and sodium hydroxide, would yield 2-(pentafluorophenyl)propan-1-ol.

Synthesis of 2-methyl-2-(pentafluorophenyl)propan-1-ol

The synthesis of tertiary alcohols bearing a pentafluorophenyl group, such as 2-methyl-2-(pentafluorophenyl)propan-1-ol, can be achieved through the reaction of a pentafluorophenyl organometallic reagent with a suitable epoxide. A primary route involves the use of a Grignard reagent, specifically pentafluorophenylmagnesium bromide, which acts as a nucleophile.

This process begins with the formation of the Grignard reagent from bromopentafluorobenzene and magnesium turnings in an ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent step is the nucleophilic attack of the pentafluorophenyl anion on an epoxide, such as isobutylene oxide. This reaction results in the ring-opening of the epoxide and the formation of a new carbon-carbon bond, yielding the desired tertiary alcohol after an aqueous workup. A patent describing a similar synthesis of 2-methyl-4-phenylbutan-2-ol from a benzylmagnesium halide and isobutylene oxide highlights the utility of this general approach. google.com The reaction is typically performed under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Table 1: Proposed Synthesis of 2-methyl-2-(pentafluorophenyl)propan-1-ol via Grignard Reaction

| Step | Starting Materials | Reagents/Solvents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Bromopentafluorobenzene, Magnesium turnings | Diethyl ether (anhydrous) | Pentafluorophenylmagnesium bromide | Formation of the Grignard reagent. chemspider.com |

| 2 | Pentafluorophenylmagnesium bromide, Isobutylene oxide | Diethyl ether (anhydrous) | Magnesium alkoxide intermediate | Nucleophilic ring-opening of the epoxide. |

| 3 | Magnesium alkoxide intermediate | Aqueous acid (e.g., NH₄Cl solution) | 2-methyl-2-(pentafluorophenyl)propan-1-ol | Protonation to yield the final alcohol product. |

Preparation of 2-Propyn-1-ol, 3-(pentafluorophenyl)-

The synthesis of arylalkynes, including 3-(pentafluorophenyl)-2-propyn-1-ol, is effectively accomplished using the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

For the preparation of 3-(pentafluorophenyl)-2-propyn-1-ol, a pentafluorophenyl halide (such as bromopentafluorobenzene or iodopentafluorobenzene) is coupled with propargyl alcohol. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org The reaction is generally carried out under mild, anaerobic conditions. Common catalysts include dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) with a copper(I) iodide co-catalyst, and an amine like triethylamine or pyrrolidine serves as both the base and, in some cases, the solvent. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling to Synthesize 3-(pentafluorophenyl)-2-propyn-1-ol

| Component | Example | Role |

|---|---|---|

| Aryl Halide | Bromopentafluorobenzene or Iodopentafluorobenzene | Pentafluorophenyl group source. |

| Alkyne | Propargyl alcohol | Propyn-1-ol backbone source. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst. libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction, part of the catalytic cycle. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes the hydrogen halide produced and deprotonates the alkyne. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Provides the reaction medium. |

Methodologies for Other Polyfluorinated Propanols, such as 2,2,3,3,3-Pentafluoro-1-propanol

The synthesis of highly fluorinated aliphatic alcohols like 2,2,3,3,3-pentafluoro-1-propanol is achieved through distinct industrial and laboratory-scale methods that handle the introduction of multiple fluorine atoms.

One prominent method is the catalytic hydrogenation of the corresponding carboxylic acid, 2,2,3,3,3-pentafluoropropionic acid. This reduction reaction is typically performed under hydrogen pressure using a heterogeneous catalyst. Ruthenium-based catalysts, often supported on materials like titanium dioxide (Ru/TiO₂), have proven effective for the hydrogenation of fluorinated carboxylic acids to their corresponding alcohols. nih.gov This method offers a direct conversion of the acid functional group to a primary alcohol.

A second established methodology involves the reaction of tetrafluoroethylene (TFE) with a formaldehyde source. google.comnih.gov This process builds the three-carbon propanol (B110389) skeleton from smaller units. The reaction can be conducted in anhydrous hydrogen fluoride (B91410), where TFE reacts with formaldehyde to produce 2,2,3,3,3-pentafluoropropanol. google.com Variations of this method involve reacting TFE with an alkali metal fluoride and then with formaldehyde, proceeding through a metal alcoholate intermediate.

Table 3: Comparison of Synthetic Methods for 2,2,3,3,3-Pentafluoro-1-propanol

| Feature | Catalytic Hydrogenation | Tetrafluoroethylene-Formaldehyde Reaction |

|---|---|---|

| Starting Material | 2,2,3,3,3-Pentafluoropropionic acid | Tetrafluoroethylene, Formaldehyde |

| Key Reagent | H₂ gas | Anhydrous HF or Alkali Metal Fluoride |

| Catalyst | Supported metal catalyst (e.g., Ru/TiO₂) | N/A (or metal fluoride acts as a reactant/catalyst) |

| Reaction Type | Reduction of a carboxylic acid | Carbon-carbon bond formation and addition |

| Key Advantage | Direct functional group transformation | Builds carbon chain from smaller feedstocks |

Reactivity and Chemical Transformations of 3 Pentafluorophenyl Propan 1 Ol

Fundamental Reactivity of the Primary Alcohol Functionality

The terminal hydroxyl (-OH) group of 3-(pentafluorophenyl)propan-1-ol exhibits the typical reactivity of a primary alcohol. It can be readily oxidized, dehydrated to form an alkene, or undergo esterification to produce a variety of derivatives. These transformations are fundamental for functional group interconversion and for building more complex molecular architectures.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either 3-(pentafluorophenyl)propanal (B13409350) or 3-(pentafluorophenyl)propanoic acid, depending on the choice of oxidizing agent and the reaction conditions.

Controlled oxidation to the aldehyde requires the use of mild, non-aqueous reagents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). Similarly, Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, is another established method for converting primary alcohols to aldehydes without affecting other functional groups.

For complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are employed, usually in aqueous conditions. A common method involves heating the alcohol under reflux with an excess of an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄). savemyexams.comphysicsandmathstutor.com During this vigorous reaction, the initially formed aldehyde remains in the reaction mixture and is further oxidized to 3-(pentafluorophenyl)propanoic acid. An alternative method involves the use of potassium permanganate (B83412) (KMnO₄), often in a mixture with copper sulfate (B86663) (CuSO₄·5H₂O), which can effectively oxidize primary alcohols to carboxylic acids. researchgate.net

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Starting Material | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| Propan-1-ol | Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄), Reflux | Propanoic Acid | savemyexams.comphysicsandmathstutor.com |

| 1-Pentanol | Potassium Permanganate (KMnO₄), Copper(II) Sulfate (CuSO₄·5H₂O), Solvent-free | Pentanoic Acid | researchgate.net |

| General Primary Alcohol | Pyridinium Chlorochromate (PCC), Dichloromethane (CH₂Cl₂) | Aldehyde | |

| General Primary Alcohol | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | Aldehyde |

Dehydration to Unsaturated Pentafluorophenyl-Substituted Propene Analogs

The elimination of a water molecule from this compound, a reaction known as dehydration, yields the corresponding alkene, 1-(pentafluorophenyl)prop-1-ene. This reaction is typically catalyzed by strong acids at elevated temperatures. researchgate.net Common catalysts include concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk The mechanism involves the protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which then departs to generate a carbocation. A subsequent deprotonation from an adjacent carbon atom forms the double bond. For primary alcohols, the reaction requires relatively high temperatures, often in the range of 170-180°C when using sulfuric acid. researchgate.net

Alternatively, dehydration can be achieved by passing the alcohol vapor over a heated solid catalyst, such as aluminum oxide (Al₂O₃), at high temperatures (e.g., 350°C). osti.gov This method can offer higher selectivity for the alkene product and avoids the messy side reactions often associated with strong, oxidizing acids like sulfuric acid. google.com Depending on the conditions, rearrangement of the double bond can occur, potentially leading to a mixture of isomers.

Table 2: Common Dehydration Methods for Alcohols

| Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ or H₃PO₄ | Heat (170-180°C for primary alcohols) | Alkene | chemguide.co.uk |

| Aluminum Oxide (Al₂O₃) | Heat (Vapor Phase, ~350°C) | Alkene | osti.gov |

Esterification Reactions for Functional Group Interconversion

Esterification is a key reaction for converting the alcohol functionality into an ester, which can serve as a protecting group or a precursor for other transformations. This compound can be esterified through several standard methods.

The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.com This is a reversible equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com For example, reacting this compound with acetic acid would yield 3-(pentafluorophenyl)propyl acetate.

A more reactive and often higher-yielding method involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk The reaction with an acyl chloride (e.g., acetyl chloride) is typically rapid and exothermic, producing the ester and hydrogen chloride gas. The reaction with an acid anhydride (e.g., acetic anhydride) is generally less vigorous and may require gentle heating, but it also produces the ester in good yield along with a carboxylic acid byproduct. chemguide.co.uk These methods are not reversible, which often simplifies product isolation.

Table 3: General Esterification Reactions

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | masterorganicchemistry.com |

| Acyl Chloride | Alcohol | Room Temperature or Gentle Warming | Ester | chemguide.co.uk |

| Acid Anhydride | Alcohol | Gentle Warming | Ester | chemguide.co.uk |

| Isonicotinoyl chloride hydrochloride | Pentafluorophenol | Triethylamine, THF | Isonicotinic acid pentafluorophenyl ester | nih.gov |

Reactivity Influenced by the Pentafluorophenyl Group

Nucleophilic Aromatic Substitution (SnAr) Pathways on the Aryl Moiety

The most significant reaction pathway involving the pentafluorophenyl ring is nucleophilic aromatic substitution (SₙAr). wikipedia.org The five fluorine atoms strongly deplete the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This is in stark contrast to non-fluorinated benzene (B151609) rings, which are electron-rich and typically undergo electrophilic substitution.

In SₙAr reactions of pentafluorophenyl compounds, substitution occurs with high regioselectivity. The incoming nucleophile preferentially displaces the fluorine atom at the para position (C-4) relative to the propyl chain. This selectivity is due to the superior ability of the para position to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

A wide variety of nucleophiles can participate in this reaction, including alkoxides (like sodium methoxide), amines, and thiolates. rsc.orgscispace.com For example, reacting this compound with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 3-(4-methoxy-2,3,5,6-tetrafluorophenyl)propan-1-ol. rsc.org Similarly, reaction with an amine like piperidine (B6355638) would result in the displacement of the para-fluorine to form the corresponding 4-piperidino-tetrafluorophenyl derivative. These reactions typically proceed under relatively mild conditions, often requiring only gentle heating in a suitable polar solvent like DMSO or DMF. fishersci.fi The hydroxyl group on the propyl side chain is generally unreactive under these conditions, allowing for selective modification of the aromatic ring.

Table 4: Regioselectivity in SₙAr Reactions of Pentafluorophenyl Compounds

| Nucleophile | Typical Solvent | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Sodium Methoxide (NaOCH₃) | Methanol | para (C-4) | 4-Alkoxy-tetrafluorophenyl derivative | rsc.org |

| Amines (e.g., Piperidine) | DMSO, DMF | para (C-4) | 4-Amino-tetrafluorophenyl derivative | scispace.comfishersci.fi |

| Thiols | Polar Aprotic | para (C-4) | 4-Thio-tetrafluorophenyl derivative | fishersci.fi |

Electronic and Steric Effects on Reaction Stereoselectivity and Regioselectivity

The strong electron-withdrawing nature of the C₆F₅ group has a pronounced electronic effect that extends to the propyl chain, although its influence diminishes with distance from the ring. This inductive effect makes the protons on the carbons closer to the ring (α and β to the ring) slightly more acidic than in a non-fluorinated analogue like 3-phenylpropan-1-ol. However, for most reactions at the terminal alcohol, this electronic effect is modest.

The primary influence of the C₆F₅(CH₂)₃- group is steric. The bulky pentafluorophenyl group can influence the stereoselectivity of reactions occurring at or near the alcohol function if chiral centers are involved or created. For reactions involving the aromatic ring itself, such as the SₙAr mechanism, steric effects play a crucial role in directing the nucleophile to the less hindered para position over the more sterically crowded ortho positions. rsc.org While the ortho positions are also electronically activated, the steric hindrance from the adjacent propyl group and the neighboring fluorine atoms makes attack at these sites less favorable. researchgate.netresearchgate.net This combination of powerful electronic activation and clear steric differentiation makes the SₙAr reaction on pentafluorophenyl compounds a highly predictable and synthetically useful transformation.

Derivatization Chemistry of this compound

The hydroxyl group and the pentafluorophenyl ring of this compound allow for a range of chemical derivatizations to produce valuable intermediates for various applications.

A key derivative is 3-(pentafluorophenyl)propyldimethylchlorosilane (B140317), a compound used as a surface-modifying agent and a reagent in organic synthesis.

Synthesis: There are two primary routes for the synthesis of 3-(pentafluorophenyl)propyldimethylchlorosilane:

Hydrosilylation: This method involves the platinum-catalyzed anti-Markovnikov addition of dimethylchlorosilane across the double bond of allylpentafluorobenzene. Catalysts such as Speier's catalyst (H₂PtCl₆) are effective, and the reaction is typically performed in a solvent like THF or toluene (B28343) at elevated temperatures (80–100°C).

Grignard Reagent-Mediated Coupling: This approach begins with the formation of a Grignard reagent, 3-(pentafluorophenyl)propylmagnesium bromide, from the corresponding 3-bromopropylpentafluorobenzene and magnesium. This organomagnesium intermediate is then reacted with chlorodimethylsilane (B94632) to form the target silicon-carbon bond.

Reactivity: The reactivity of 3-(pentafluorophenyl)propyldimethylchlorosilane is dominated by the polar silicon-chlorine (Si-Cl) bond. The chlorosilane group is highly susceptible to nucleophilic substitution.

Hydrolysis: It reacts readily with water to form the corresponding silanol (B1196071) and hydrochloric acid.

Substitution: It reacts with nucleophiles like alcohols or amines to form stable siloxane or silazane bonds, respectively. This reactivity is central to its use in surface modification, where it can anchor the pentafluorophenylpropyl group to hydroxyl-bearing substrates like silica (B1680970) or glass.

Condensation: The derivative can undergo condensation reactions with other silanes to create polysiloxanes.

The electron-withdrawing nature of the pentafluorophenyl group enhances the stability of the molecule and influences the reactivity of the silane (B1218182) moiety.

| Method | Reactants | Catalyst/Conditions | Key Transformation |

|---|---|---|---|

| Hydrosilylation | Allylpentafluorobenzene, Dimethylchlorosilane | Platinum-based catalyst (e.g., H₂PtCl₆), 80–100°C | Anti-Markovnikov addition across C=C bond |

| Grignard Coupling | 3-Bromopropylpentafluorobenzene, Mg, Chlorodimethylsilane | Anhydrous THF or ether, 0°C to reflux | Formation of C-Mg bond followed by Si-C bond formation |

The propanol (B110389) backbone of this compound can be functionalized through various reactions, including amination to introduce nitrogen-containing groups. While direct amination of this specific compound is not widely documented, established methods for related structures can be applied.

One potential strategy is reductive amination . This would first involve the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 3-(pentafluorophenyl)propanal. This aldehyde can then be reacted with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine using a reducing agent like sodium borohydride. This pathway is a common method for synthesizing amino alcohols from their carbonyl precursors.

Another advanced method is catalytic amination via hydrogen transfer . This process can directly convert alcohols to amines using a catalyst, often based on iridium or ruthenium, in the presence of an amine source. rsc.org For example, reactions involving 1,3-propanediol (B51772) have shown that iridium N-heterocyclic carbene complexes can effectively catalyze amination, where the product distribution can be controlled by the reaction conditions. rsc.org This approach avoids the need for a separate oxidation step and represents a more atom-economical route to aminated products.

Advanced Analytical Characterization Techniques for 3 Pentafluorophenyl Propan 1 Ol and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to the detailed structural analysis of 3-(pentafluorophenyl)propan-1-ol.

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Spectroscopy for Chemical Shift Analysis and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of fluorinated organic molecules such as this compound. The presence of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F facilitates a thorough examination of the molecular structure.

¹H NMR: The proton NMR spectrum provides details on the various types of protons and their adjacent atoms. docbrown.info The protons on the aliphatic chain typically show up as distinct multiplets because of spin-spin coupling. docbrown.info The methylene (B1212753) group next to the hydroxyl group (CH₂-OH) is anticipated to be a triplet, and the methylene group adjacent to the pentafluorophenyl ring (Ar-CH₂) will also likely be a triplet. The central methylene group (-CH₂-) would appear as a more complex multiplet.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. docbrown.info The carbon atoms of the aliphatic chain and the aromatic ring resonate at characteristic chemical shifts. docbrown.info The carbon attached to the hydroxyl group is shifted further downfield than the other aliphatic carbons. The highly electronegative fluorine atoms strongly influence the chemical shifts of the carbons in the pentafluorophenyl ring.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is especially informative. The pentafluorophenyl group will produce a distinctive set of signals. Typically, three separate signals are seen for the fluorine atoms at the ortho, meta, and para positions relative to the propyl substituent. The coupling patterns between these fluorine nuclei (J-coupling) provide clear evidence of the substitution pattern on the aromatic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~3.7 | t |

| ¹H | ~2.8 | t |

| ¹H | ~1.9 | m |

| ¹³C | ~64 | s |

| ¹³C | ~31 | s |

| ¹³C | ~20 | s |

| ¹⁹F (ortho) | ~ -143 | m |

| ¹⁹F (para) | ~ -155 | t |

| ¹⁹F (meta) | ~ -163 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a key method for identifying the functional groups in this compound and its derivatives. These techniques examine the molecule's vibrational modes, creating a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a prominent broad absorption band around 3200-3500 cm⁻¹, which signifies the O-H stretching vibration of the hydroxyl group. docbrown.info The C-H stretching of the aliphatic chain is seen between 2850-3000 cm⁻¹. docbrown.info The pentafluorophenyl ring results in strong absorptions, typically in the 1500-1650 cm⁻¹ (C=C stretching) and 950-1200 cm⁻¹ (C-F stretching) ranges.

Raman Spectroscopy: Complementing IR, Raman spectroscopy is especially good for analyzing non-polar bonds. The symmetric vibrations of the pentafluorophenyl ring often produce strong signals in the Raman spectrum, as do the C-F stretching vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) |

| O-H Stretch | 3200-3500 (broad) |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1500-1650 |

| C-F Stretch | 950-1200 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for finding the exact molecular weight of this compound and figuring out how it breaks apart upon ionization. This method provides a very precise mass measurement, which helps in determining the elemental composition without ambiguity.

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, allowing for the calculation of a unique elemental formula and confirming the compound's identity.

Fragmentation Pathways: The mass spectrum displays various fragment ions from the breaking of specific bonds. docbrown.info For this compound, common fragmentations include the loss of a water molecule, breaking of C-C bonds in the propyl chain, and fragmentation of the pentafluorophenyl ring. stackexchange.com Analyzing these fragments provides structural details that support the findings from NMR and vibrational spectroscopy.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are vital for separating this compound from reaction mixtures and evaluating its purity. The choice of method is based on the compound's volatility and polarity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. nih.gov The compound is vaporized and moves through a column, and its retention time helps in identification and quantification. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS): Combining GC with mass spectrometry is a powerful analytical approach. ccsenet.org As components leave the GC column, they are analyzed by the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification of this compound and any impurities.

Liquid Chromatography (LC) Techniques (HPLC, UPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): For less volatile derivatives or complex mixtures, LC techniques are used. sielc.com HPLC and UPLC provide high resolution and sensitivity for separating a wide variety of compounds. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase, such as a mix of water and acetonitrile (B52724) or methanol (B129727). chromatographyonline.com A UV detector is often used, as the pentafluorophenyl ring absorbs UV light strongly. UPLC, with its smaller column particles, allows for quicker analysis and better resolution than traditional HPLC. sielc.com These methods are essential for monitoring reactions, quality control, and analyzing derivatives in different samples. researchgate.net

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Type | Mobile Phase/Carrier Gas | Detection Method |

| GC | Non-polar (e.g., DB-5) or Polar (e.g., WAX) | Inert gas (e.g., He, N₂) | Flame Ionization Detector (FID) |

| GC-MS | Non-polar or Polar | Inert gas | Mass Spectrometry (MS) |

| HPLC/UPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis, Diode Array Detector (DAD) |

Advanced Elemental and Compositional Analysis Methods for this compound and its Derivatives

The precise determination of elemental composition and the elucidation of the chemical environment of atoms within a molecule are critical for the characterization of fluorinated compounds such as this compound. Advanced analytical techniques provide not only the elemental ratios but also valuable information about the functional groups and their electronic state, which is paramount for understanding the properties and reactivity of these molecules.

Combustion Analysis

Combustion analysis is a fundamental and robust method for determining the elemental composition of an organic compound. In this technique, a sample of this compound is completely combusted in a stream of excess oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (B91410) (HF), are collected and quantified. From the masses of these products, the empirical formula of the compound can be determined. For this compound, with a molecular formula of C₉H₇F₅O, the theoretical elemental composition can be precisely calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 47.81 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.12 |

| Fluorine | F | 19.00 | 5 | 95.00 | 42.01 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.07 |

| Total | 226.15 | 100.00 |

Modern combustion analyzers are often coupled with other techniques like ion chromatography to accurately quantify the halogen content. This combination, known as Combustion Ion Chromatography (CIC), is particularly suited for organofluorine compounds. chemimpex.comnih.govresearchgate.net The combustion of the sample converts the fluorine into hydrogen fluoride (HF), which is then absorbed into an aqueous solution and analyzed by ion chromatography to determine the fluorine content with high accuracy. While this method is highly sensitive, it is a non-selective technique for total fluorine content, meaning it does not differentiate between organic and inorganic fluorine without appropriate sample preparation. chemimpex.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly powerful for the analysis of fluorinated compounds due to the high electronegativity of fluorine, which induces significant and measurable shifts in the binding energies of adjacent atoms.

For this compound, XPS analysis would reveal distinct peaks corresponding to the core level electrons of carbon, oxygen, and fluorine. The high-resolution C 1s spectrum is of particular interest as it can differentiate between the carbon atoms in the pentafluorophenyl ring and those in the propanol (B110389) chain. The carbon atoms bonded to fluorine will exhibit a significant shift to higher binding energies compared to the aliphatic carbons and the carbon bonded to the hydroxyl group.

Similarly, the F 1s spectrum provides information about the chemical environment of the fluorine atoms. In the pentafluorophenyl group, all fluorine atoms are attached to sp²-hybridized carbons, leading to a characteristic binding energy. The presence of any contaminants or degradation products involving different fluorine bonding would be discernible.

Expected Binding Energies in the XPS Spectrum of this compound

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| C | 1s | C-F (in C₆F₅) | ~288-289 |

| C | 1s | C-C (aromatic) | ~285 |

| C | 1s | C-CH₂ | ~285 |

| C | 1s | CH₂-CH₂ | ~285 |

| C | 1s | CH₂-OH | ~286-287 |

| O | 1s | C-OH | ~533 |

| F | 1s | C-F (in C₆F₅) | ~688-689 |

Note: These are estimated values and can vary slightly based on the specific instrument and sample conditions.

Studies on similar perfluorophenyl-containing molecules have shown that the C 1s peaks for carbons attached to fluorine (C-F) are shifted to higher binding energies. nih.gov The characterization of hydroxyl groups can be further enhanced by chemical derivatization XPS (CD-XPS), where the hydroxyl group is reacted with a labeling agent containing a unique element, such as trifluoroacetic anhydride (B1165640) (TFAA), to improve detection sensitivity and quantification. researchgate.netfraunhofer.de

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. While direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, indirect methods have been developed. researchgate.netkobv.de

One approach involves the post-column addition of a reagent, such as barium, to the eluent after chromatographic separation. youtube.com In the plasma, fluorine can react with barium to form polyatomic ions like BaF⁺, which can be readily detected by the mass spectrometer. This allows for fluorine-specific detection and quantification. youtube.com

ICP-MS is particularly useful for analyzing derivatives of this compound, especially in complex matrices where high sensitivity and elemental specificity are required. For instance, if the alcohol is used to synthesize a metal-containing catalyst or a functionalized nanoparticle, ICP-MS can provide a comprehensive elemental profile of the final product, confirming the incorporation of the fluorinated moiety alongside other elements. Recent advancements in ICP-MS/MS have further improved the limits of detection for fluorine, making it an increasingly valuable tool for the analysis of fluorinated compounds. kobv.decymitquimica.com

Computational and Theoretical Studies on 3 Pentafluorophenyl Propan 1 Ol

Quantum Chemical Investigations of Molecular Structure, Stability, and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular systems. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions, providing a detailed picture of the electronic structure. mdpi.com These methods allow for the calculation of various parameters such as molecular orbital energies, geometric configurations (including bond lengths and angles), vibrational frequencies, and dipole moments. mdpi.com

Conformational Landscapes and Intermolecular Interactions

The flexibility of the propan-1-ol chain in 3-(Pentafluorophenyl)propan-1-ol allows for multiple conformational isomers. Computational methods are employed to explore the potential energy surface and identify the most stable conformers. For similar fluorinated alcohols, such as 2,2,3,3,3-pentafluoro-1-propanol, systematic conformational searches have revealed a multitude of stable geometries within a narrow energy range, highlighting significant structural diversity. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactions proceed through a high-energy intermediate state known as the transition state, which represents a kinetic bottleneck. libretexts.org Computational modeling based on TST allows for the qualitative understanding of how chemical reactions occur by examining the properties of these transition states. wikipedia.org

By constructing a potential energy surface for a reaction, computational methods can identify the transition state structure and calculate its energy relative to the reactants and products. wikipedia.org This information is crucial for determining the activation energy of the reaction, which is a key factor in the reaction rate. While calculating absolute reaction rate constants with high precision remains a challenge, TST is highly successful in determining the standard enthalpy, entropy, and Gibbs energy of activation. wikipedia.org For complex reactions, computational studies can map out multi-step reaction mechanisms, identifying intermediates and the rate-determining step. youtube.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental measurements. For instance, theoretical calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). rsc.org

In the study of fluorinated compounds, predicted NMR parameters, such as J-coupling constants, are particularly valuable. The through-space coupling between hydrogen and fluorine nuclei (¹hJHF) in an intramolecular hydrogen bond is a direct indicator of the interaction's presence and strength. nih.gov Computational predictions of these coupling constants can be compared with experimental values obtained from high-resolution NMR spectroscopy to confirm the existence and nature of such bonds. nih.gov Similarly, calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes and to confirm the predicted lowest-energy conformers. scribd.com

Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a compound with its physical properties or biological activity. primescholarslibrary.org These models are built by calculating a set of molecular descriptors that encode various aspects of the molecular structure, such as topological, geometric, and electronic features. primescholarslibrary.org

Multiple Linear Regression (MLR) is a common technique used to develop a mathematical equation that relates these descriptors to the property of interest. primescholarslibrary.org For a series of related compounds, QSPR models can be developed to predict properties like heat of formation, boiling point, or solubility. primescholarslibrary.org These predictive models are highly valuable in the early stages of chemical research and development as they can estimate the properties of yet-to-be-synthesized compounds, saving time and resources. primescholarslibrary.org The accuracy and predictive power of a QSPR model are typically assessed through cross-validation techniques. primescholarslibrary.org

Applications and Emerging Research Areas of 3 Pentafluorophenyl Propan 1 Ol

Applications in Materials Science and Polymer Chemistry

The pentafluorophenyl (PFP) group is a cornerstone in the development of advanced functional polymers due to its unique electronic properties and reactivity. 3-(Pentafluorophenyl)propan-1-ol can serve as a precursor to monomers that are then incorporated into polymer chains, or it can be used to modify existing polymer structures.

The primary alcohol functional group of this compound allows for its conversion into a variety of polymerizable monomers, such as acrylates and methacrylates. The resulting polymers, like poly(pentafluorophenyl acrylate) (PPFPA), are highly valued as "activated" polymer platforms. wikipedia.orgresearchgate.net The PFP ester groups along the polymer backbone are excellent leaving groups, readily undergoing nucleophilic substitution with amines or alcohols. wikipedia.orgresearchgate.net This post-polymerization modification capability allows for the creation of a diverse library of functional polymers with precisely tailored properties from a single precursor polymer. researchgate.net

This strategy is employed to develop materials for a range of applications:

Functional Surfaces and Nanoparticles : By reacting PFP-functionalized polymers with specific amines, surfaces can be created that capture and purify target proteins. utwente.nl This approach is also used to synthesize functional nanoparticles and nanogels for applications like drug delivery. researchgate.netrsc.org

Protein-Mimicking Structures : Single-chain polymer nanoparticles (SCNPs) can be prepared using PFP-containing copolymers. utwente.nlrsc.org These SCNPs can be functionalized with amino acids or peptides to mimic the complex structures and functions of proteins. utwente.nlrsc.org

Low Refractive Index Materials : Fluorinated polymers are known for their low refractive indices. wikipedia.org Copolymers derived from PFP-containing monomers have been investigated for use as crosslinkable cladding materials for optical fibers. wikipedia.org

Table 1: Examples of Monomers Derivable from this compound and Their Polymer Applications

| Monomer Precursor | Polymer Type | Key Feature of Polymer | Application Area |

| 3-(Pentafluorophenyl)propyl Acrylate | Poly(pentafluorophenyl acrylate) (PPFPA) | Activated ester for post-polymerization modification | Drug Delivery, Functional Surfaces, Nanoparticles wikipedia.orgresearchgate.net |

| 3-(Pentafluorophenyl)propyl Methacrylate | Poly(pentafluorophenyl methacrylate) (PPFPMA) | Activated ester, tunable reactivity | pH-Responsive Nanocarriers, Redox-Responsive Nanogels researchgate.net |

The electron-withdrawing nature of the pentafluorophenyl group makes it a valuable component in materials for organic electronics. numberanalytics.com When incorporated into conjugated polymer backbones, the PFP moiety can significantly influence the material's electronic and optical properties.

Research in this area has demonstrated the utility of PFP-containing monomers in creating emissive polymers and semiconducting polymer nanoparticles (SPNs). researchgate.net A key synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction, where the para-fluorine atom on the PFP ring is displaced by a nucleophile. researchgate.net This allows for the facile tuning of the polymer's properties after polymerization. For instance, this method has been used to modify the backbone of emissive polymers like poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) derivatives, enabling the creation of multifunctional nanoparticles for sensing and imaging applications. researchgate.net The introduction of PFP groups can enhance thermal stability and create unique optical characteristics in materials designed for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com

Role in Catalysis and Reagent Design

The distinct electronic features of the PFP group also lend themselves to applications in catalysis, both as part of a ligand scaffold and as a precursor to powerful catalytic species.

The PFP group can be incorporated into ligands to modulate the electronic properties of a metal center in a catalyst. Furthermore, polymers functionalized with PFP groups can serve as supports for catalysts. For example, a poly(pentafluorophenyl acrylate) precursor was used to create a polymer-supported copper (Cu) catalyst. researchgate.net This was achieved by modifying the polymer with an imidazole-containing amine, followed by metalation with copper. researchgate.net Such polymer-supported catalysts are attractive because they can be easily separated from the reaction mixture and potentially recycled, which is particularly valuable for reactions in aqueous solutions. researchgate.net

Fluorinated alcohols are known to react with Lewis acids. google.com This reactivity can be harnessed to generate new, highly fluorinated reagents or catalyst systems. For instance, hydrofluoroalkanols can be converted into hydrofluoroalkenes through a process involving a Lewis acid and a reactive metal. google.com While not directly demonstrated for this compound, its structure suggests potential as a precursor for generating highly electrophilic and sterically hindered Lewis acids, such as borane (B79455) catalysts, through reaction of its alcohol function. The strong electron-withdrawing PFP group would significantly enhance the acidity of such a catalyst.

Utility as a Synthetic Building Block in Complex Molecule Synthesis

In the quest for novel molecules with unique biological or material properties, chemists increasingly rely on a "building block" approach. sciencedaily.comsemanticscholar.org This strategy, often part of diversity-oriented synthesis (DOS), involves assembling complex molecules from smaller, pre-functionalized modules. sciencedaily.comnih.gov

This compound is an ideal candidate for such a building block. It contains two key points for chemical modification:

The Hydroxyl Group : This primary alcohol can undergo a wide range of reactions, such as esterification, etherification, or Mitsunobu reactions, to attach the molecule to a larger scaffold or another building block. nih.gov

The Pentafluorophenyl Ring : The PFP ring serves as a handle for further functionalization, typically via SNAr reaction at the para-position. researchgate.net

This dual functionality allows for the strategic incorporation of the C6F5(CH2)3- unit into complex architectures. PFP esters, derived from related structures, are widely used as activated intermediates in the synthesis of complex molecules like glycopeptides. nih.gov The use of fluorous tags, a related concept, has also been shown to be highly effective in purifying products during the multi-step synthesis of complex and diverse molecular scaffolds. nih.gov The PFP group in this compound provides a similar "handle" for both reaction and separation, making it a versatile tool for constructing libraries of complex molecules. semanticscholar.orgnih.gov

Introduction of the Pentafluorophenylpropyl Moiety into Target Molecules

The 3-(pentafluorophenyl)propyl group is a valuable pharmacophore and a functional moiety in materials science. The primary alcohol functional group in this compound serves as a convenient handle for its incorporation into a diverse range of molecular scaffolds. While direct literature on the specific reactions of this compound is limited, its reactivity can be inferred from the well-established chemistry of primary alcohols, particularly other fluorinated alcohols. nih.govresearchgate.netchegg.comchemeurope.com

The hydroxyl group can be readily converted into various other functional groups, facilitating its attachment to target molecules. Key transformations include the formation of ethers and esters. google.com For instance, under Williamson ether synthesis conditions, the alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to yield an ether linkage. libretexts.org Similarly, esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) can be employed to introduce the pentafluorophenylpropyl group. google.com

Fluorinated alcohols, in general, are known to participate in a variety of nucleophilic substitution and condensation reactions. nih.govresearchgate.net These reactions provide a pathway to covalently link the pentafluorophenylpropyl moiety to a wide array of substrates, including active pharmaceutical ingredients, polymer backbones, and functional materials. The pentafluorophenyl group itself is known for its unique electronic properties and its ability to engage in non-covalent interactions, such as face-to-face stacking with other aromatic systems, which can be exploited in the design of supramolecular assemblies and conducting materials. nih.gov

Table 1: Potential Reactions for Introducing the Pentafluorophenylpropyl Moiety

| Reaction Type | Reagents and Conditions | Product |

| Ether Synthesis (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | R-O-CH₂CH₂CH₂(C₆F₅) |

| Ester Synthesis | Carboxylic acid (R-COOH) and acid catalyst, or Acyl chloride (R-COCl) | R-COO-CH₂CH₂CH₂(C₆F₅) |

| Urethane Synthesis | Isocyanate (R-NCO) | R-NHCOO-CH₂CH₂CH₂(C₆F₅) |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Nucleophile (Nu-H) | Nu-CH₂CH₂CH₂(C₆F₅) |

Scaffold for Novel Organofluorine Compound Libraries

The development of compound libraries is a critical component of modern drug discovery and materials science research. nih.gov Fluorinated building blocks are particularly sought after for creating libraries with enhanced chemical diversity and improved physicochemical properties. nih.govdoi.org While specific examples of large-scale libraries built from this compound are not extensively documented, its structure is well-suited for this purpose.

As a scaffold, this compound offers two key points for diversification: the hydroxyl group and the pentafluorophenyl ring. The alcohol moiety can be transformed into a variety of functional groups, as discussed previously, allowing for the attachment of diverse side chains and building blocks.

Furthermore, the pentafluorophenyl ring, while generally robust, can undergo nucleophilic aromatic substitution (SNAᵣ) under certain conditions, particularly at the para-position. This allows for the introduction of a second layer of diversity directly onto the aromatic core. The combination of reactions at the alcohol and the aromatic ring enables the generation of a vast number of structurally distinct compounds from a single, readily available starting material.

The creation of such libraries allows for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). In medicinal chemistry, this can lead to the identification of new drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. doi.org In materials science, it can facilitate the discovery of new polymers, liquid crystals, or functional coatings with desired properties.

Research Probes in Environmental and Biochemical Transformations

The fate of organofluorine compounds in the environment and their interactions with biological systems are of growing interest and concern. nih.gov The high strength of the carbon-fluorine bond often renders these compounds resistant to degradation. nih.gov Compounds like this compound and its derivatives can serve as valuable research probes to investigate the mechanisms of microbial and enzymatic transformations of fluorinated xenobiotics.

Substrate Analogs for Studying Enzymatic or Microbial Bond Cleavage Mechanisms (e.g., Carbon-Sulfur bond cleavage studies)

While direct studies utilizing this compound for investigating carbon-sulfur (C-S) bond cleavage are not prominent in the literature, its structure presents an interesting platform for such research. The core concept involves modifying the alcohol to include a C-S bond and then using this new molecule as a substrate analog to probe the activity of specific enzymes or microbial pathways.

For example, the hydroxyl group could be converted to a thiol, or a thioether linkage could be introduced at the end of the propyl chain. The resulting molecule, containing both the highly fluorinated aromatic ring and a C-S bond, could then be introduced to microbial cultures or isolated enzymes known to participate in C-S bond metabolism.

The pentafluorophenyl group can serve as a sensitive reporter group. Its presence can be readily detected and quantified using techniques like ¹⁹F NMR spectroscopy or mass spectrometry. doi.org By monitoring the disappearance of the parent compound and the appearance of metabolites, researchers can elucidate the metabolic pathway. The cleavage of the C-S bond would likely result in the formation of distinct fluorinated and non-fluorinated fragments, providing clear evidence of the enzymatic or microbial activity.

Studies on the microbial degradation of other fluorinated aromatic compounds have shown that microorganisms can indeed break down these persistent molecules, often through initial oxidation of the aromatic ring followed by ring cleavage. doi.orgnih.govnih.gov The metabolites formed from the degradation of pentafluorosulfanyl-substituted aminophenols by Pseudomonas species have been identified, demonstrating that microbial systems can cleave bonds in the presence of a perfluorinated aromatic system. nih.gov This suggests that microorganisms capable of degrading this compound or its derivatives likely exist and could be a subject of future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.